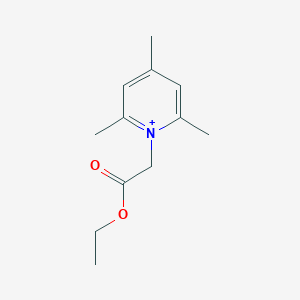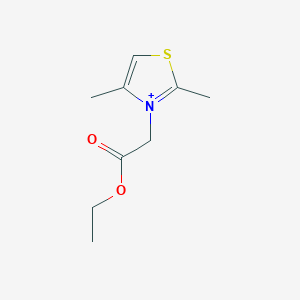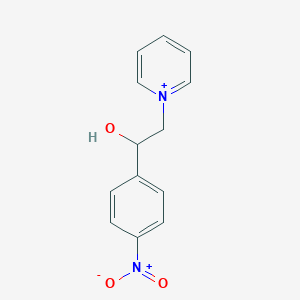![molecular formula C25H25N3O8 B280555 3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)
3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown promising results in scientific research applications. This compound is commonly referred to as HNPD and is a pyridine derivative. HNPD has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of HNPD is not fully understood. However, it has been suggested that HNPD inhibits the activity of various enzymes and proteins involved in cancer cell growth and viral replication. HNPD has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of the hepatitis B virus polymerase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
HNPD has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. HNPD has also been found to inhibit the expression of various genes involved in cancer cell growth and viral replication. It has been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
HNPD has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in inhibiting the growth of cancer cells and viral replication. Another advantage is that it has relatively low toxicity compared to other anticancer and antiviral drugs. However, one of the limitations is that the mechanism of action of HNPD is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of HNPD. One direction is to further elucidate the mechanism of action of HNPD. This will help to optimize its use in lab experiments and potentially lead to the development of new anticancer and antiviral drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of HNPD in animal models. This will help to determine the optimal dosage and administration route for HNPD in humans. Additionally, further studies are needed to determine the efficacy of HNPD in clinical trials.
Conclusion:
In conclusion, HNPD is a promising chemical compound that has shown potential anticancer, antitumor, and antiviral properties. It has been synthesized using various methods and extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies are needed to fully elucidate the mechanism of action of HNPD and determine its efficacy in clinical trials.
Méthodes De Synthèse
HNPD can be synthesized using various methods. One of the most common methods is the reaction of 3,5-pyridinedicarboxylic acid with 4-hydroxybenzoyl chloride and 3-nitrobenzyl bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and is heated under reflux for several hours. The resulting product is purified using column chromatography to obtain pure HNPD.
Applications De Recherche Scientifique
HNPD has been extensively studied for its scientific research applications. It has been found to have potential anticancer, antitumor, and antiviral properties. HNPD has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the influenza virus.
Propriétés
Formule moléculaire |
C25H25N3O8 |
|---|---|
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
5-O-[2-[(4-hydroxybenzoyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25N3O8/c1-14-20(24(31)35-3)22(17-5-4-6-18(13-17)28(33)34)21(15(2)27-14)25(32)36-12-11-26-23(30)16-7-9-19(29)10-8-16/h4-10,13,22,27,29H,11-12H2,1-3H3,(H,26,30) |
Clé InChI |
MHOPGNTVSWUVFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)

![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)

![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)


![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
